molecular formula C12H12O5 B2904335 4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid CAS No. 65152-30-9

4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid

Cat. No.: B2904335
CAS No.: 65152-30-9
M. Wt: 236.22 g/mol
InChI Key: SHUJCNYJGLPHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid (C₁₂H₁₂O₅) is an α,β-unsaturated ketone-carboxylic acid derivative featuring a 3,4-dimethoxyphenyl substituent. Its synthesis often involves esterification or oxidation steps, as seen in related compounds like methyl 4-(3,4-dimethoxyphenyl)butanoate ().

Properties

CAS No.

65152-30-9

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C12H12O5/c1-16-10-6-4-8(7-11(10)17-2)3-5-9(13)12(14)15/h3-7H,1-2H3,(H,14,15)

InChI Key

SHUJCNYJGLPHKM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C(=O)O)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Aromatic Group Variations

4-(2-Methoxyphenyl)-2-oxobut-3-enoic Acid (C₁₁H₁₀O₄)
  • Structural Difference : The methoxy group is at the phenyl ring’s 2-position instead of 3,4-dimethoxy substitution.
  • Impact : Reduced steric hindrance and altered electronic effects due to fewer electron-donating methoxy groups. This may decrease stability and modify interaction with biological targets (e.g., enzymes or receptors).
cis-4-(1-Hydroxynaphth-2-yl)-2-oxobut-3-enoic Acid
  • Structural Difference : A naphthyl group replaces the dimethoxyphenyl ring.

Functional Group and Saturation Differences

3-(3,4-Dimethoxyphenyl)propionic Acid (C₁₁H₁₄O₄)
  • Structural Difference : Saturated propionic acid chain lacking the α,β-unsaturated ketone.
  • Impact: Absence of the enone system reduces electrophilicity, limiting its role as a Michael acceptor. This compound is more likely used as an intermediate in non-covalent interactions.
(E)-4-Methoxy-4-oxobut-2-enoic Acid (C₅H₆O₄)
  • Structural Difference : Simpler structure with a single methoxy group at the 4-oxo position.
  • Impact : Higher polarity and water solubility compared to the target compound, favoring applications in analytical chemistry or as a metabolic intermediate.

Complex and Dimeric Structures

trans/cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compounds 8 and 9)
  • Structural Difference : Cyclohexene core with dual dimethoxyphenyl-styryl substituents.
  • Impact : Dimerization enhances cytotoxic activity (IC₅₀: 2.73–24.14 μM against cancer cell lines), likely due to increased membrane interaction and multi-target inhibition.
3,6'-Disinapoyl Sucrose
  • Structural Difference : A glycoside ester with two (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylic acid units.
  • Impact : The sugar moiety improves solubility and bioavailability, making it suitable for pharmacological research.

Hydroxylated Analogues

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structural Difference : Hydroxyl groups replace methoxy groups on the phenyl ring.
  • Impact: Higher antioxidant activity due to phenolic hydroxyls, but lower stability under oxidative conditions compared to the methoxy-substituted target compound.
3-O-Feruloylquinic Acid
  • Structural Difference : Ferulic acid (4-hydroxy-3-methoxycinnamic acid) conjugated to quinic acid.
  • Impact : Enhanced biological activity in coffee plants, with applications in anti-inflammatory and neuroprotective research.

Biological Activity

4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid, also known as a derivative of 4-oxobutenoic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a phenyl ring with methoxy substituents, which may enhance its bioactivity through various mechanisms. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by data tables and relevant case studies.

  • Molecular Formula : C15H16O5
  • Molecular Weight : 288.29 g/mol
  • CAS Number : 182572-57-2

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In a study examining various derivatives, several were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results showed promising activity against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus15
This compoundE. coli12
Control (Ampicillin)S. aureus20
Control (Ampicillin)E. coli18

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It was found to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and U251 (glioblastoma). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa25Apoptosis induction
U25130Cell cycle arrest

In comparison to standard chemotherapeutics like cisplatin, which has an IC50 of approximately 10 µg/mL, the compound shows potential for further development .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using carrageenan-induced paw edema in rats. The compound demonstrated a dose-dependent reduction in swelling.

Dose (mg/kg)Edema Reduction (%)
1030
2050
Control (Indomethacin)64

This suggests that the compound may be effective in treating inflammatory conditions .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. Results indicated that it possesses significant free radical scavenging activity comparable to ascorbic acid.

Concentration (µg/mL)% Scavenging Activity
5045
10070
Ascorbic Acid75

The antioxidant properties are attributed to the presence of methoxy groups which enhance electron donation capabilities .

Case Studies

  • Case Study on Anticancer Activity : A study conducted on various derivatives of similar compounds demonstrated that those with methoxy substitutions showed enhanced cytotoxicity against HeLa cells compared to their unsubstituted counterparts. The presence of the dimethoxy group was crucial for this enhanced effect .
  • Case Study on Anti-inflammatory Effects : In vivo studies have shown that compounds with similar structures can significantly reduce inflammation markers in animal models when administered at therapeutic doses .

Q & A

Q. Q1. What are the recommended synthetic routes for 4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid, and what reaction conditions optimize yield?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation, where 3,4-dimethoxybenzaldehyde reacts with a β-keto acid derivative (e.g., oxaloacetic acid) under acidic or basic catalysis. Key conditions include:

  • Solvent: Ethanol or dichloromethane for solubility and reaction control.
  • Catalyst: NaOH or piperidine for base-catalyzed enolate formation.
  • Temperature: 60–80°C for 6–12 hours to drive the reaction to completion.
    Purification typically involves recrystallization from ethanol or column chromatography. Yield optimization requires strict control of stoichiometry and exclusion of moisture .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR (¹H/¹³C): Confirm the presence of methoxy protons (δ 3.8–3.9 ppm), conjugated enone system (δ 6.2–7.5 ppm for aromatic and α,β-unsaturated carbonyl protons), and carboxylic acid (δ 10–12 ppm, broad).
    • LC-MS/MS: Verify molecular ion peaks (expected m/z 236.23 for [M-H]⁻) and fragmentation patterns.
  • Chromatographic Methods:
    • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%).
    • TLC: Monitor reaction progress using silica gel plates and UV visualization .

Q. Q3. What precautions are necessary for handling and storage?

Methodological Answer:

  • Handling: Use gloves and eye protection due to potential irritancy of the α,β-unsaturated carbonyl group. Work in a fume hood to avoid inhalation.
  • Storage: Keep in amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis of the enone moiety. Desiccate to avoid moisture-induced degradation .

Advanced Research Questions

Q. Q4. How does the electronic nature of the dimethoxyphenyl group influence the compound’s reactivity in nucleophilic additions?

Methodological Answer: The electron-donating methoxy groups enhance resonance stabilization of the enone system, directing nucleophilic attacks to the β-carbon. To test this:

  • Kinetic Studies: Compare reaction rates with electrophiles (e.g., Grignard reagents) against analogs lacking methoxy groups.
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to map electron density distribution and predict regioselectivity .

Q. Q5. What strategies resolve contradictions in reported biological activities between structural analogs?

Methodological Answer:

  • Comparative SAR Studies: Synthesize analogs (e.g., replacing methoxy with ethoxy or halogens) and assay for anti-inflammatory/antioxidant activity.
    • In Vitro Assays: Measure COX-2 inhibition (ELISA) and ROS scavenging (DCFH-DA assay).
    • Statistical Analysis: Use ANOVA to identify significant activity differences linked to substituent effects.
  • Meta-Analysis: Cross-reference data from PubChem, HMDB, and Enamine Ltd. to identify trends in bioactivity databases .

Q. Q6. How can researchers evaluate the compound’s metabolic stability for drug development?

Methodological Answer:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS.
    • Phase I Metabolism: Identify hydroxylation or demethylation products using high-resolution MS.
    • CYP450 Inhibition: Test against CYP3A4/2D6 isoforms (fluorometric assays).
  • Pharmacokinetic Modeling: Use software like GastroPlus to predict oral bioavailability and half-life based on LogP (estimated 1.8) and plasma protein binding .

Q. Q7. What computational approaches predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with inflammatory targets (e.g., TNF-α or NF-κB).
    • Ligand Preparation: Optimize 3D structure with Open Babel.
    • Validation: Compare docking scores with known inhibitors (e.g., dexamethasone).
  • MD Simulations: Run 100-ns trajectories (GROMACS) to assess binding stability and key residue interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.